molecular formula C15H10BrN5 B8740770 3-[1-(4-Bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-1H-indazole

3-[1-(4-Bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-1H-indazole

Cat. No.: B8740770
M. Wt: 340.18 g/mol
InChI Key: IRBIDCKTXXQQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-Bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-1H-indazole is a useful research compound. Its molecular formula is C15H10BrN5 and its molecular weight is 340.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10BrN5

Molecular Weight

340.18 g/mol

IUPAC Name

3-[1-(4-bromophenyl)triazol-4-yl]-1H-indazole

InChI

InChI=1S/C15H10BrN5/c16-10-5-7-11(8-6-10)21-9-14(18-20-21)15-12-3-1-2-4-13(12)17-19-15/h1-9H,(H,17,19)

InChI Key

IRBIDCKTXXQQHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-Ethynyl-1H-indazole (6.0 g, 42.2 mmol) in Dioxane (60 mL) were added 4-Azidobromobenzene (Ukrorgsynthesis Ltd., 9.19 g, 46.4 mmol), D-(−)-Iso ascorbic acid sodium salt (0.83 g, 4.2 mmol) and a solution of CuSO4.5H2O (0.21 g, 0.8 mmol) in water (10 mL). The reaction mixture was heated at 80° C. for 3 days. After completion of the reaction, the reaction mixture was cooled to RT, diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate and concentrated. The crude compound was recrystallized from methanol and dried under vacuum to afford the title compound as brown solid (9.0 g, 63%). 1H NMR (400 MHz, DMSO-d6) δ 13.36 (s, 1H), 9.36 (s, 1H), 8.35-8.33 (d, J=8.1 Hz, 1H), 8.06-8.02 (m, 2H), 7.86-7.82 (m, 2H), 7.61-7.59 (d, J=8.4 Hz, 1H), 7.45-7.41 (m, 1H), 7.26-7.22 (m, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step One
[Compound]
Name
D-(−)-Iso ascorbic acid sodium salt
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

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